1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Overview
Description
This compound, also known by its IUPAC name 1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, is a solid substance . It has a molecular weight of 301.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15N3O4/c1-22-8-4-7-17-11(15(20)21)9-10-13(17)16-12-5-2-3-6-18(12)14(10)19/h2-3,5-6,9H,4,7-8H2,1H3,(H,20,21) .Physical And Chemical Properties Analysis
This compound has a boiling point of 570.3±60.0 C at 760 mmHg and a melting point of 247 C . It is stored at a temperature of 4C .Scientific Research Applications
Antidiabetic Activity
Compounds within this class have been studied for their potential to reduce blood glucose levels, which could be beneficial in treating conditions like hyperglycemia, diabetes, and related cardiovascular diseases .
Antioxidant and Anticancer Activity
Pyrrolo[2,3-d]pyrimidine derivatives have been evaluated as lipoxygenase inhibitors with potential antioxidant and anticancer activities .
Antibacterial and Antiviral Activity
These compounds are also known for their antibacterial and antiviral properties, making them candidates for drug development in these areas .
Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic effects of Pyrrolo[2,3-d]pyrimidine derivatives make them interesting for research into treatments for inflammation and pain management .
Kinase Inhibition
New derivatives have been synthesized as targeted kinase inhibitors (TKIs), which are important in cancer treatment due to their role in cell signaling pathways .
Design and Synthesis Techniques
Research into Pyrrolo[2,3-d]pyrimidine derivatives includes exploring new design and synthesis techniques, such as using microwave-assisted synthesis for creating new compounds with potential anticancer properties .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be enzymes involved in inflammatory responses and diabetes management. Pyrimidines, which are part of the compound’s structure, are known to inhibit the expression and activities of certain vital inflammatory mediators . In the context of diabetes, pyrrolo[2,3-d]pyrimidine-based analogues have been evaluated for their ability to inhibit the α-amylase enzyme .
Mode of Action
The compound’s mode of action is associated with the inhibition of key enzymes. In the case of inflammation, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 . For diabetes management, the compound inhibits the α-amylase enzyme, which breaks down starch molecules into smaller ones such as glucose and maltose .
Biochemical Pathways
The compound affects biochemical pathways related to inflammation and glucose metabolism. By inhibiting COX enzymes, it reduces the production of prostaglandins, which play a key role in the inflammatory response . In terms of diabetes management, by inhibiting α-amylase, the compound slows down the breakdown of complex carbohydrates into glucose, resulting in a more regulated and progressive release of glucose into the circulation .
Pharmacokinetics
Similar pyrrolo[2,3-d]pyrimidine compounds have shown acceptable pharmacokinetic profiles with tmax of 04 h, t1/2 of 29 h, and oral bioavailability of 23% .
Result of Action
The result of the compound’s action is a reduction in inflammation and better management of blood glucose levels. By inhibiting key enzymes, the compound can reduce inflammation and slow down the rapid increase in blood glucose levels following a meal .
properties
IUPAC Name |
6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-22-8-4-7-17-11(15(20)21)9-10-13(17)16-12-5-2-3-6-18(12)14(10)19/h2-3,5-6,9H,4,7-8H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXWKGKZYAJEAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675454 | |
Record name | 1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1086386-77-7 | |
Record name | Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, 1,4-dihydro-1-(3-methoxypropyl)-4-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086386-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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